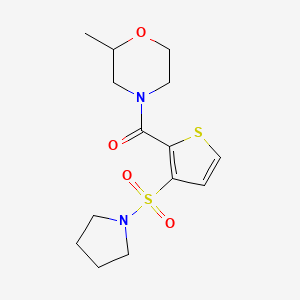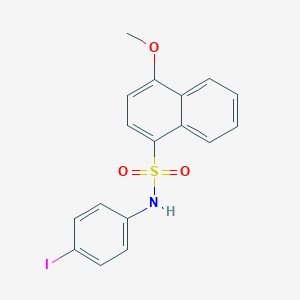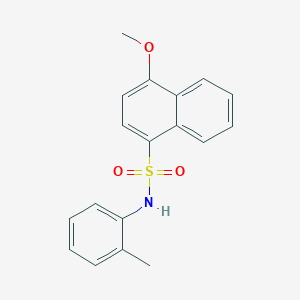![molecular formula C16H13ClN2O B7546738 N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide, also known as CPCA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. CPCA is a small molecule that belongs to the family of phenylacetamides and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for drug discovery.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has also been found to inhibit the activity of the receptor protein kinase C, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has been found to exhibit antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and purified. It has also been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying various diseases. However, N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide also has some limitations. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide is not fully understood, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide. One area of research is the development of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide derivatives that exhibit improved efficacy and reduced toxicity. Another area of research is the identification of the specific enzymes and receptors that are targeted by N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide, which may provide insights into its mechanism of action. In addition, further studies are needed to explore the potential therapeutic applications of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide in various diseases.
Synthesis Methods
The synthesis of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide involves the reaction of 3-chloro-4-(chloromethyl)benzonitrile with phenylacetic acid in the presence of a base catalyst. The product obtained is then purified through recrystallization to obtain pure N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide. This synthesis method has been optimized to yield high purity and high yields of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide.
Scientific Research Applications
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antiviral, and antibacterial properties. N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11(20)19-13-7-8-14(16(17)9-13)15(10-18)12-5-3-2-4-6-12/h2-9,15H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMYVRFQUCIIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C#N)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)

![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)


![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)